2-Methoxy-5-[(methylamino)methyl]phenol
Overview
Description
2-Methoxy-5-[(methylamino)methyl]phenol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is a phenolic compound characterized by the presence of a methoxy group and a methylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(methylamino)methyl]phenol typically involves the reaction of 2-methoxyphenol with formaldehyde and methylamine. The reaction proceeds through a Mannich reaction, where the formaldehyde and methylamine form a methylamino-methyl intermediate that subsequently reacts with the phenolic compound . The reaction conditions generally include:
Temperature: Room temperature to moderate heating (25-60°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To control the reaction conditions and optimize yield
Purification steps: Including crystallization, filtration, and drying to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(methylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The methylamino group can be reduced to form primary amines.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, alkylating agents
Major Products
Oxidation: Formation of quinones
Reduction: Formation of primary amines
Substitution: Formation of various substituted phenolic compounds
Scientific Research Applications
2-Methoxy-5-[(methylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(methylamino)methyl]phenol involves its interaction with various molecular targets and pathways:
Phenolic group: Acts as an antioxidant by scavenging free radicals.
Methylamino group: Interacts with biological receptors, potentially modulating neurotransmitter activity.
Pathways: Involvement in oxidative stress pathways and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-[(phenylamino)methyl]phenol: Similar structure but with a phenylamino group instead of a methylamino group.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Contains a methoxyphenyl group and dimethylaniline moiety.
Uniqueness
2-Methoxy-5-[(methylamino)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylamino groups provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
IUPAC Name |
2-methoxy-5-(methylaminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-7-3-4-9(12-2)8(11)5-7/h3-5,10-11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVANLRZNKFUQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364068 | |
Record name | 2-methoxy-5-[(methylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54542-57-3 | |
Record name | 2-methoxy-5-[(methylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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